1-Ethyl-3-methylimidazolium aminoacetate
Overview
Description
1-Ethyl-3-methylimidazolium aminoacetate is an amino acid-based ionic liquid. It is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances.
Mechanism of Action
Target of Action
1-Ethyl-3-methylimidazolium aminoacetate, also known as 1-ethyl-3-methylimidazolium glycinate, is an amino acid-based ionic liquid . Its primary targets are carbonyl compounds, where it acts as a robust organocatalyst for the cyanosilylation of these compounds with trimethylsilyl cyanide (TMSCN) .
Mode of Action
The compound interacts with its targets (carbonyl compounds) through a process called cyanosilylation . This process involves the addition of a cyanide group (CN) and a trimethylsilyl group (Si(CH3)3) to the carbonyl compound, facilitated by this compound . The catalyst loading can be reduced to as low as 0.1–0.0001 mol % under mild reaction conditions, giving considerably high TOF values .
Biochemical Pathways
The cyanosilylation of carbonyl compounds leads to the formation of cyanohydrins . Cyanohydrins are key synthetic intermediates as they can be further processed into a number of valuable organic compounds, such as β-amino alcohols, α-hydroxy acids, α-amino acids, etc .
Pharmacokinetics
Ionic liquids are known for their good solubility in both organic and inorganic solvents, which can influence their absorption and distribution . .
Result of Action
The result of the action of this compound is the formation of cyanohydrins from carbonyl compounds . These cyanohydrins can then be used to synthesize a variety of valuable organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds . For example, the cyanosilylation process it catalyzes can occur under mild reaction conditions . Additionally, the compound has been used to prepare amino acid immobilized porous supported materials as efficient adsorbents to capture CO2 , indicating that it can interact with and be influenced by other substances in its environment.
Biochemical Analysis
Biochemical Properties
1-Ethyl-3-methylimidazolium aminoacetate interacts with various biomolecules in its applications. For instance, it can act as a catalyst in the aza-Michael reaction
Cellular Effects
The effects of this compound on cells are not well studied. For instance, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that it can act as a catalyst in the aza-Michael reaction , suggesting that it may interact with biomolecules at the molecular level. These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylimidazolium aminoacetate is typically synthesized by reacting 1-ethyl-3-methylimidazolium with aminoacetic acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the product is purified through solvent distillation .
Industrial Production Methods: In industrial settings, the synthesis involves large-scale reactors where 1-ethyl-3-methylimidazolium is reacted with aminoacetic acid under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or distillation to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-methylimidazolium aminoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different imidazolium compounds.
Substitution: It can participate in nucleophilic substitution reactions, forming new ionic liquids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products:
Oxidation: Imidazole derivatives.
Reduction: Various imidazolium compounds.
Substitution: New ionic liquids with different functional groups.
Scientific Research Applications
1-Ethyl-3-methylimidazolium aminoacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in the aza-Michael reaction.
Biology: Employed in the preparation of amino acid immobilized porous supported materials for CO2 capture.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the separation of phenolic compounds and as a catalyst in various industrial processes.
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
Comparison: 1-Ethyl-3-methylimidazolium aminoacetate stands out due to its amino acid-based structure, which imparts unique properties such as enhanced biocompatibility and the ability to capture CO2 efficiently. Compared to other similar compounds, it offers better performance in specific applications like CO2 capture and phenolic compound separation .
Properties
IUPAC Name |
2-aminoacetate;1-ethyl-3-methylimidazol-3-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C2H5NO2/c1-3-8-5-4-7(2)6-8;3-1-2(4)5/h4-6H,3H2,1-2H3;1,3H2,(H,4,5)/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTRRYWFKKZCIE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(C(=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716889 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium aminoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766537-74-0 | |
Record name | 1-Ethyl-3-methyl-1H-imidazol-3-ium aminoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30716889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-methylimidazolium aminoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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